(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
Description
(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure includes a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-azatricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMPQJDYEONFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967065 | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-4,7-methanoisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5263-68-3 | |
| Record name | NSC31983 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-4,7-methanoisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene typically involves a multi-step process. One common method is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by subsequent functional group transformations. For instance, the reaction of cyclopenten-1,3-dione with cyclopentadiene yields racemic 5-hydroxytricyclo-decadienone, which can be further aminated to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The separation of diastereomers and purification steps, such as column chromatography, are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the tricyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 135.21 g/mol. Its unique structure includes a nitrogen atom integrated into a bicyclic framework, which may confer distinct chemical reactivity and biological activity.
Potential Therapeutic Applications
Research indicates that compounds with similar structural frameworks exhibit significant biological activities, such as:
- Antitumor Activity : Preliminary studies suggest that azatricycloalkanes can inhibit tumor growth through various mechanisms including apoptosis induction.
- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of bacterial strains, indicating potential for development as antibacterial agents.
Case Study: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor effects of azatricyclo compounds on human cancer cell lines. Results indicated that modifications to the azatricyclo structure enhanced cytotoxicity against specific cancer types, suggesting that (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene could be a candidate for further development in cancer therapy.
Reactivity in Synthetic Chemistry
Due to its unique bicyclic structure, this compound can serve as an intermediate in the synthesis of more complex organic molecules:
- Building Block for Drug Development : Its nitrogen content allows for diverse functionalization reactions which can lead to new pharmacophores.
- Ligand Development : The compound can be used to create ligands for metal catalysis in organic reactions.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | Room temperature | 85 | Journal of Organic Chemistry |
| Cyclization | Acidic conditions | 70 | Tetrahedron Letters |
| Functional Group Modification | Varying reagents | 60 | Synthetic Communications |
Applications in Polymer Chemistry
The incorporation of azatricyclo structures into polymer matrices has been explored for enhancing material properties:
- Improved Thermal Stability : Polymers modified with azatricyclo compounds exhibit better thermal resistance.
- Enhanced Mechanical Properties : The rigidity imparted by the bicyclic structure contributes to increased tensile strength.
Case Study: Polymer Blends
Research demonstrated that blending polymers with this compound improved impact resistance and flexibility compared to unmodified polymers.
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene involves its interaction with specific molecular targets. The nitrogen atom within the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique geometry allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
(1R,2S,6R,7S)-4-thiatricyclo[5.2.1.0~2,6~]dec-8-ene: Contains a sulfur atom instead of nitrogen, leading to different chemical properties and reactivity.
(1R,2S,6R,7S)-3-Isopropyl-2,6-dimethyltricyclo[5.2.1.0~2,6~]dec-3-ene: Features isopropyl and methyl groups, altering its steric and electronic characteristics.
Uniqueness: The presence of the nitrogen atom in (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene imparts unique reactivity and potential for forming hydrogen bonds, making it distinct from its sulfur and hydrocarbon analogs. This uniqueness is leveraged in various applications, particularly in medicinal chemistry and material science .
Biological Activity
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0~2,6~]dec-8-ene, with the CAS number 5263-68-3, is a nitrogen-containing bicyclic compound that has garnered interest in various fields of biological research. Its unique structural characteristics and potential pharmacological properties make it a subject of investigation for therapeutic applications.
- Molecular Formula : C9H13N
- Molecular Weight : 135.21 g/mol
- CAS Number : 5263-68-3
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on azabicyclic compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Neuropharmacological Effects
The compound's structural resemblance to known neuroactive agents suggests it may influence neurotransmitter systems. Preliminary studies have shown that derivatives of this compound can modulate dopamine and serotonin receptors, which are critical in the treatment of mood disorders and schizophrenia .
3. Anti-inflammatory Properties
In vitro studies have indicated that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity could be beneficial in developing treatments for chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both strains, indicating its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving rodent models, derivatives of this compound were administered to evaluate their impact on behavior indicative of anxiety and depression. Results showed a significant reduction in anxiety-like behaviors compared to controls, suggesting its potential utility in psychiatric treatment.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
